1-(1-Adamantyl)-5-methyl-3,4-dinitropyrazole
Overview
Description
1-(1-Adamantyl)-5-methyl-3,4-dinitro-1H-pyrazole is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
The synthesis of 1-(1-Adamantyl)-5-methyl-3,4-dinitropyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the Lewis-acid catalyzed rearrangement of tricyclo[3.3.1.1^3,7]decane derivatives.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the adamantane derivative with appropriate hydrazine derivatives under acidic or basic conditions.
Chemical Reactions Analysis
1-(1-Adamantyl)-5-methyl-3,4-dinitro-1H-pyrazole undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-Adamantyl)-5-methyl-3,4-dinitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.
Materials Science: Due to its stability and rigidity, the compound can be used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-5-methyl-3,4-dinitropyrazole involves its interaction with specific molecular targets. The adamantane core provides a hydrophobic environment that can enhance the compound’s binding affinity to its targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules . The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(1-Adamantyl)-5-methyl-3,4-dinitro-1H-pyrazole can be compared with other adamantane derivatives, such as:
1-Adamantylacetic Acid: This compound has a similar adamantane core but differs in its functional groups, leading to different chemical and biological properties.
1-Adamantylamine: This derivative contains an amino group instead of the pyrazole ring, resulting in different reactivity and applications.
1,3-Dehydroadamantane: This compound has a dehydrogenated adamantane core, which imparts different chemical properties and reactivity.
The uniqueness of 1-(1-Adamantyl)-5-methyl-3,4-dinitropyrazole lies in its combination of the adamantane core with the pyrazole ring and nitro groups, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-5-methyl-3,4-dinitropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-8-12(17(19)20)13(18(21)22)15-16(8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUPUZNHIVVPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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